molecular formula C9H12O3 B13460737 Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate

Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate

Cat. No.: B13460737
M. Wt: 168.19 g/mol
InChI Key: REGHUENXRNRBDO-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclohexene, featuring a methyl group, a ketone, and a carboxylate ester. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, optimized for yield and efficiency. These methods often use continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, ozone.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Sulfuric acid for cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction typically yields alcohols.

Scientific Research Applications

Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of both a ketone and an ester group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 2-methyl-3-oxocyclohex-1-ene-1-carboxylate is a compound of significant interest in the field of organic chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound has a molecular formula of C8_8H10_10O3_3 and a molecular weight of approximately 154.165 g/mol. Its structure features a cyclohexene ring with a carboxylate group and a ketone, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanedione derivatives with various reagents under controlled conditions. For instance, one method involves the use of dimedone and isatin in the presence of triethylamine, yielding the desired compound with moderate to high yields (around 79%) .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In one study, it was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 100 µg/mL . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Enzyme Inhibition

This compound has also been identified as a potential inhibitor of specific enzymes. Notably, it targets 4-hydroxyphenylpyruvate dioxygenase (HPPD) , an enzyme involved in the tyrosine metabolic pathway. HPPD inhibitors are particularly valuable in agricultural applications for controlling resistant weed species. The inhibition is believed to stem from the compound's ability to mimic natural substrates, thus competing for active sites on the enzyme .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of this compound alongside traditional antibiotics. Results indicated that it could serve as an adjunct therapy in treating resistant infections .
  • Enzyme Inhibition : In vitro assays demonstrated that this compound effectively inhibited HPPD activity by up to 70% at optimal concentrations, suggesting its potential utility in herbicide formulations .

Data Table: Biological Activity Summary

Activity Type Tested Organism/Enzyme IC50/Minimum Inhibitory Concentration Reference
AntimicrobialStaphylococcus aureus100 µg/mL
AntimicrobialEscherichia coli100 µg/mL
Enzyme InhibitionHPPDIC50 = 30 µM

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-methyl-3-oxocyclohexene-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H2,1-2H3

InChI Key

REGHUENXRNRBDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1=O)C(=O)OC

Origin of Product

United States

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